REACTION_CXSMILES
|
[CH2:1]([C:3]1([CH3:12])[NH:7][C:6](=S)[C:5]([CH2:10][CH3:11])([CH3:9])[NH:4]1)[CH3:2].[OH-].[Na+].OO.[OH:17]S([O-])=O.[Na+]>O>[CH2:1]([C:3]1([CH3:12])[NH:7][C:6](=[O:17])[C:5]([CH2:10][CH3:11])([CH3:9])[NH:4]1)[CH3:2] |f:1.2,4.5|
|
Name
|
thione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
thione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
27.9 g
|
Type
|
reactant
|
Smiles
|
OS(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
43.3 g
|
Type
|
reactant
|
Smiles
|
C(C)C1(NC(C(N1)=S)(C)CC)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
1 (± 1) °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred rapidly
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 5 liter 4-necked round-bottomed flask equipped with a mechanical stirrer
|
Type
|
DISSOLUTION
|
Details
|
dissolve
|
Type
|
CUSTOM
|
Details
|
The flask was fitted with two additional funels
|
Type
|
ADDITION
|
Details
|
was added through the other funnel
|
Type
|
TEMPERATURE
|
Details
|
required extensive cooling during the addition
|
Type
|
CUSTOM
|
Details
|
to provide a large surface area
|
Type
|
TEMPERATURE
|
Details
|
for efficient cooling of the exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
The heat of reaction
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred an additional half hour
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
to quench excess peroxide
|
Type
|
TEMPERATURE
|
Details
|
(temperature increases from 26 to 43° C.)
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was transferred to a 2 liter round-bottomed flask
|
Type
|
CUSTOM
|
Details
|
the solvent removed with a rotary evaporator (aspirator pressure)
|
Type
|
CUSTOM
|
Details
|
to give a white residue
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with 850 ml of boiling ethanol
|
Type
|
ADDITION
|
Details
|
Then, 50 ml of toluene was added to the solution and 130 ml of water/ethanol/toluene
|
Type
|
DISTILLATION
|
Details
|
azeotrope distilled
|
Type
|
CUSTOM
|
Details
|
to remove any remaining water
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove a small amount (˜1 g) of Na2SO4
|
Type
|
CUSTOM
|
Details
|
the ethanol was removed on the rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to give a syrup that
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
TEMPERATURE
|
Details
|
on cooling to room temperature
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)C1(NC(C(N1)=O)(C)CC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |